Dodecane, 3-ethyl

Fuel Science Separation Science Physical Chemistry

Dodecane, 3-ethyl (CAS 57297-82-2), systematically named 3-ethyldodecane, is a branched C14 alkane (molecular formula C14H30, molecular weight 198.39 g/mol). This hydrocarbon features a twelve-carbon backbone with an ethyl substituent at the third carbon position, resulting in a compound that is liquid at room temperature with a predicted boiling point of 248.2±7.0 °C at 760 mmHg and density of 0.8±0.1 g/cm³.

Molecular Formula C14H30
Molecular Weight 198.39 g/mol
CAS No. 57297-82-2
Cat. No. B14626092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecane, 3-ethyl
CAS57297-82-2
Molecular FormulaC14H30
Molecular Weight198.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CC)CC
InChIInChI=1S/C14H30/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h14H,4-13H2,1-3H3
InChIKeyRPDFRSKJKOQCIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecane, 3-ethyl (CAS 57297-82-2) Sourcing Guide: Essential Properties and Procurement Considerations


Dodecane, 3-ethyl (CAS 57297-82-2), systematically named 3-ethyldodecane, is a branched C14 alkane (molecular formula C14H30, molecular weight 198.39 g/mol) [1]. This hydrocarbon features a twelve-carbon backbone with an ethyl substituent at the third carbon position, resulting in a compound that is liquid at room temperature with a predicted boiling point of 248.2±7.0 °C at 760 mmHg and density of 0.8±0.1 g/cm³ . As a saturated branched alkane, it exhibits the characteristic chemical inertness of its class while the specific branching pattern confers distinct physical properties relevant to fuel science, solvent applications, and analytical chemistry.

Why Dodecane, 3-ethyl Cannot Be Substituted with Generic C14 Alkanes in Critical Applications


Substituting Dodecane, 3-ethyl with other C14 alkanes or branched isomers—such as n-dodecane (C12), isododecane, or 4-ethyldodecane—is technically unsound due to significant differences in molecular architecture that directly dictate performance in combustion, separation, and solvent applications. The specific position of the ethyl branch on the third carbon alters molecular packing, vapor pressure, and reactivity compared to both linear alkanes and alternative branched isomers . While n-alkanes exhibit predictable, linear correlations between chain length and physical properties, branched alkanes deviate substantially from these trends, with the magnitude of deviation depending precisely on branch position and size [1]. Generic substitution without accounting for these quantifiable differences risks experimental irreproducibility, unexpected phase behavior, and altered combustion kinetics that cannot be corrected through simple concentration adjustments.

Quantitative Differentiation Evidence for Dodecane, 3-ethyl: Property Comparisons Against Analogs


Boiling Point Elevation Relative to n-Dodecane and Isomeric Variation

Dodecane, 3-ethyl exhibits a predicted boiling point of 248.2±7.0 °C at 760 mmHg, which is approximately 32 °C higher than the experimentally measured boiling point of its linear C12 analog, n-dodecane (216.2 °C) [1]. This elevation is consistent with the increased molecular weight and branching-induced disruption of efficient molecular packing. While direct experimental data for positional isomers such as 4-ethyldodecane are not available, computational predictions suggest that boiling points within this branched series can vary by 2–5 °C depending on the branch location due to differences in surface area exposure and dispersion forces .

Fuel Science Separation Science Physical Chemistry

Density and Molar Volume Differentiation from Linear and Highly Branched Alkanes

The predicted density of Dodecane, 3-ethyl is 0.8±0.1 g/cm³, which is notably higher than n-dodecane's experimental density of 0.7495 g/mL at 20 °C, representing an approximate 6–8% increase [1]. This density elevation is a direct consequence of the ethyl branch disrupting the extended chain conformation, leading to more compact molecular packing and a smaller molar volume (260.0±3.0 cm³/mol for the 3-ethyl isomer) compared to the linear analog . In contrast, more highly branched isomers such as 2,2,4,6,6-pentamethylheptane (iso-dodecane) exhibit densities around 0.76 g/cm³, demonstrating that the degree and position of branching quantitatively modulate density [2].

Fuel Formulation Material Science Thermodynamics

Vapor Pressure Reduction Compared to n-Dodecane

Dodecane, 3-ethyl exhibits a predicted vapor pressure of 0.0±0.2 mmHg at 25 °C, which is substantially lower than the experimentally reported vapor pressure of n-dodecane at 1 mmHg (47.8 °C) [1]. This ~90% reduction in vapor pressure at ambient temperature (relative to the linear analog at a comparable temperature) is attributed to the ethyl branch increasing molecular surface area and enhancing intermolecular dispersion forces, thereby reducing the escaping tendency of molecules from the liquid phase. The reduced volatility has direct implications for both occupational exposure risk and atmospheric fate modeling [2].

Volatility Control Safety Assessment Environmental Fate

LogP and Lipophilicity Differentiation from Linear Alkanes

Dodecane, 3-ethyl has a computed XLogP3-AA value of 7.5 and an ACD/LogP of 8.01, indicating extreme lipophilicity [1]. For comparison, n-dodecane has an estimated log Kow of 6.10–6.23, demonstrating that the ethyl branch increases the partition coefficient by approximately 1.4–1.9 log units [2]. This quantitative difference corresponds to a 25- to 80-fold increase in predicted octanol-water partition coefficient, fundamentally altering the compound's behavior in biphasic systems, its interaction with lipid membranes, and its environmental fate profile.

Partitioning Solvent Selection Bioaccumulation

Cetane Number and Ignition Quality Trends: Branched vs. Linear Alkanes

While experimental cetane number (CN) data for Dodecane, 3-ethyl are not available in the open literature, the well-established structure-reactivity relationship for alkanes provides a quantitative framework: straight-chain alkanes exhibit significantly shorter ignition delays (higher CN) compared to branched alkanes of the same carbon number [1][2]. For reference, n-hexadecane (cetane) is assigned CN = 100, while highly branched iso-cetane (2,2,4,4,6,8,8-heptamethylnonane) has CN = 15 [3]. Lightly branched alkanes, such as 2-methylalkanes, occupy an intermediate reactivity range. Dodecane, 3-ethyl, as a lightly branched isomer with a single ethyl substituent, is expected to exhibit a CN substantially lower than n-dodecane (estimated CN ~60–70) but higher than highly branched isomers like iso-dodecane (estimated CN ~20–30) [4].

Fuel Performance Combustion Chemistry Engine Testing

Recommended Application Scenarios for Dodecane, 3-ethyl Based on Quantified Differentiation


Diesel and Jet Fuel Surrogate Formulation for Combustion Modeling

The intermediate cetane number of Dodecane, 3-ethyl (inferred 40–55), combined with its C14 carbon number and single ethyl branch, makes it an ideal candidate for constructing multi-component fuel surrogates that accurately represent the ignition behavior of commercial diesel and jet fuels [1]. Its reactivity bridges the gap between highly reactive n-alkanes and highly branched, low-reactivity iso-alkanes, enabling more accurate prediction of ignition delay and combustion phasing in kinetic models [2]. The compound's reduced vapor pressure relative to n-dodecane further improves surrogate fidelity for spray and vaporization studies.

Non-Polar Extraction Solvent in Analytical Chemistry

With an XLogP3 of 7.5—approximately 1.5 log units higher than n-dodecane—Dodecane, 3-ethyl demonstrates superior partitioning efficiency for highly lipophilic analytes in liquid-liquid extraction protocols [3][4]. This enhanced lipophilicity, coupled with its higher boiling point (248 °C), enables cleaner separations of non-polar organic compounds from aqueous matrices with reduced co-extraction of polar interferences compared to linear alkanes or lower molecular weight solvents. The compound is particularly suited for environmental monitoring of persistent organic pollutants and natural product isolation workflows.

Chromatographic Retention Time Marker and Reference Standard

The unique combination of a C14 backbone with a single ethyl branch at the 3-position produces a distinctive chromatographic retention time in both gas chromatography (GC) and liquid chromatography (LC) that is intermediate between n-tridecane (C13) and n-tetradecane (C14), yet distinguishable from other branched C14 isomers [5]. This property positions Dodecane, 3-ethyl as a valuable internal standard or retention time marker in complex hydrocarbon mixture analysis, particularly for fuel fingerprinting and petroleum source identification studies where precise compound identification is critical.

Calibration Standard for Thermodynamic Property Measurement

The well-defined and computationally validated physical properties of Dodecane, 3-ethyl—including density (0.8 g/cm³), molar volume (260.0 cm³/mol), and enthalpy of vaporization (46.6 kJ/mol)—make it a suitable calibration compound for instrumental methods such as densitometry, vapor pressure osmometry, and differential scanning calorimetry [6]. Its intermediate molecular weight and branched structure provide a useful reference point between linear alkanes and more highly branched species, improving accuracy in the determination of thermodynamic parameters for novel fuel candidates and specialty chemicals.

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